molecular formula C20H28O3 B1626764 6beta-Hydroxymethandrostenolone CAS No. 33526-41-9

6beta-Hydroxymethandrostenolone

Cat. No. B1626764
CAS RN: 33526-41-9
M. Wt: 316.4 g/mol
InChI Key: OBCJFTMGLMNCTJ-INIPNLRTSA-N
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Description

6beta-Hydroxymethandrostenolone, also known as 6beta-Hydroxy-17alpha-methyl-DHT, is a synthetic anabolic androgenic steroid (AAS) developed in the late 1970s. It is a derivative of the naturally occurring hormone dihydrotestosterone (DHT). 6beta-Hydroxymethandrostenolone is commonly used for medical and research applications due to its potential to increase muscle mass and strength, as well as its ability to increase bone mineral density and reduce fat mass.

Scientific Research Applications

LC-MS/MS Quantitative Analysis of Endogenous Androgenic and Estrogenic Steroids in Serum

Scientific Field

This research falls under the field of Biochemistry and Analytical Chemistry .

Summary of the Application

6beta-Hydroxymethandrostenolone is used in the LC-MS/MS analytical method for the quantitation of endogenous Androgenic and Estrogenic steroids in serum for research use .

Methods of Application

The method involves simple sample preparation techniques including protein crash and liquid-liquid extraction with and without derivatization . A Thermo ScientificTM TSQ Quantiva triple quadrupole mass spectrometer in positive and negative Electrospray mode with a Thermo ScientificTM DionexTM VanquishTM Horizon HPLC system was used . 200 μL (PPX) and 500 μL (LLE) of serum were used for the analysis of the androgenic and estrogenic steroids .

Results or Outcomes

Good linearity and reproducibility were obtained across the dynamic range of the endogenous steroids with a coefficient of determination R2>0.95 or better for all compounds in the various matrices . The limits of detection and quantitation were determined to the pg/ml levels with very good reproducibility observed for all compounds .

Vascular Changes in Angiotensin II-induced Hypertension in Male Mice

Scientific Field

This research is in the field of Biology of Sex Differences and Cardiovascular Research .

Summary of the Application

6beta-Hydroxymethandrostenolone, a metabolite of testosterone generated by CYP1B1, contributes to vascular changes in angiotensin II-induced hypertension in male mice .

Methods of Application

The study involved the implantation of a micro-osmotic pump which delivered Ang II (700 ng/kg/day) or saline for 14 days . Mice were injected with 6beta-Hydroxymethandrostenolone (15 μg/g b.w every third day), flutamide (8 mg/kg every day), or its vehicle .

Results or Outcomes

The study found that 6beta-Hydroxymethandrostenolone is required for the action of Ang II to increase vascular reactivity and cause endothelial dysfunction, hypertrophy, and increase in oxygen radical production . The effect of 6beta-Hydroxymethandrostenolone in mediating Ang II-induced hypertension and associated hypertrophy is dependent on the androgen receptor .

Functional Identification of Hyoscyamine 6β-Hydroxylase

Scientific Field

This research is in the field of Biotechnology and Genetic Engineering .

Summary of the Application

6beta-Hydroxymethandrostenolone, also known as hyoscyamine 6β-hydroxylase (H6H), is used in the production of scopolamine in genetically-engineered Escherichia coli .

Methods of Application

The gene encoding H6H in Anisodus acutangulus was cloned and expressed in Escherichia coli. The recombinant proteins fused with His-tag or GST-tag at its N-terminal were purified and then confirmed by Western blot analysis .

Results or Outcomes

The biofunctional assay revealed that the His-AaH6H and GST-AaH6H converted hyoscyamine (40 mg/l) to scopolamine at 32 and 31 mg/l, respectively .

Regioselectivity of Hyoscyamine 6β-Hydroxylase-Catalysed Hydroxylation

Scientific Field

This research is in the field of Biochemistry .

Summary of the Application

6beta-Hydroxymethandrostenolone, also known as hyoscyamine 6β-hydroxylase (H6H), is a bifunctional non-heme 2-oxoglutarate/Fe 2+ -dependent dioxygenase that catalyzes the two final steps in the biosynthesis of scopolamine .

Methods of Application

The study involves the use of H6H in the hydroxylation and epoxide formation steps in the tropane alkaloid pathway producing scopolamine .

Results or Outcomes

The study provides insights into the regioselectivity of H6H-catalysed hydroxylation .

properties

IUPAC Name

(6R,8R,9S,10R,13S,14S,17S)-6,17-dihydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-18-7-4-12(21)10-16(18)17(22)11-13-14(18)5-8-19(2)15(13)6-9-20(19,3)23/h4,7,10,13-15,17,22-23H,5-6,8-9,11H2,1-3H3/t13-,14+,15+,17-,18-,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCJFTMGLMNCTJ-INIPNLRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C)O)CC(C4=CC(=O)C=CC34C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)C[C@H](C4=CC(=O)C=C[C@]34C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001043350
Record name 6beta-Hydroxymethandrostenolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001043350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 6b-Hydroxymethandienone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005832
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

6beta-Hydroxymethandrostenolone

CAS RN

33526-41-9
Record name 6β-Hydroxymethandienone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33526-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6beta-Hydroxymethandrostenolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033526419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6beta-Hydroxymethandrostenolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001043350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6.BETA.-HYDROXYMETHANDROSTENOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J37CM39S94
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 6b-Hydroxymethandienone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005832
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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